11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol
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Overview
Description
11-Azatricyclo[64104,13]trideca-1(13),2,4-triene-3,5-diol is a complex organic compound characterized by its unique indenoazepine structure
Preparation Methods
The synthesis of 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indenoazepine core, followed by the introduction of hydroxyl groups at specific positions. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
11-Azatricyclo[6.4.1.04,13]trideca-1(13),2,4-triene-3,5-diol can be compared with other similar compounds, such as:
1H-Indeno[1,7-cd]azepine derivatives: These compounds share the same core structure but differ in the functional groups attached to the ring system.
Indenoazepine analogs: These analogs have variations in the ring structure or the position of substituents, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific hydroxylation pattern and the resulting chemical reactivity and biological activity.
Properties
CAS No. |
108365-68-0 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.257 |
InChI |
InChI=1S/C12H15NO2/c14-10-5-7-3-4-13-6-8-1-2-9(11(7)8)12(10)15/h5,8,13-15H,1-4,6H2 |
InChI Key |
KAOFNKCBYUSSID-UHFFFAOYSA-N |
SMILES |
C1CC2=C3C1CNCCC3=CC(=C2O)O |
Synonyms |
1H-Indeno[1,7-cd]azepine-6,7-diol, 2,3,4,8,9,9a-hexahydro- (9CI) |
Origin of Product |
United States |
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